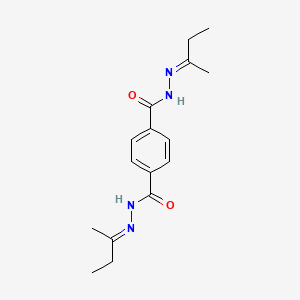
(N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide (DBTH) is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. DBTH is a hydrazide derivative of terephthalic acid and is known for its unique chemical properties, making it a promising candidate for use in different areas of research.
Mécanisme D'action
The mechanism of action of (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. This property makes it a promising candidate for use in the development of sensors and catalysts.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide. However, studies have shown that it has low toxicity and is relatively stable under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide in laboratory experiments is its ability to form stable complexes with metal ions, making it a useful ligand in the synthesis of MOFs and other metal-containing compounds. However, one limitation is that it is not very soluble in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide. One area of interest is the development of new synthetic methods for (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide and its derivatives. Another area of research is the investigation of its potential applications in drug discovery, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanism of action of (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide and its potential use in environmental sensing and catalysis.
Méthodes De Synthèse
The synthesis of (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide involves the reaction of terephthalic acid with butan-2-yl hydrazine in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Applications De Recherche Scientifique
(N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide has been studied for its potential application in different areas of scientific research, including material science, drug discovery, and environmental science. In material science, (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions. In drug discovery, (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In environmental science, (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide has been used as a sensor for the detection of heavy metals in water.
Propriétés
IUPAC Name |
1-N,4-N-bis[(E)-butan-2-ylideneamino]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-5-11(3)17-19-15(21)13-7-9-14(10-8-13)16(22)20-18-12(4)6-2/h7-10H,5-6H2,1-4H3,(H,19,21)(H,20,22)/b17-11+,18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFDONMZNRBFOP-JYFOCSDGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)C(=O)NN=C(C)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=CC=C(C=C1)C(=O)N/N=C(/CC)\C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2941936.png)
![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941939.png)
![7-Ethyl-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2941940.png)
![tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2941941.png)
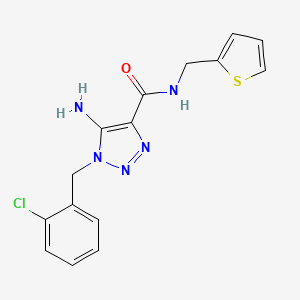
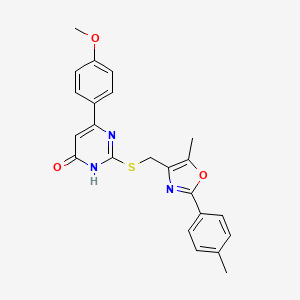
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B2941946.png)
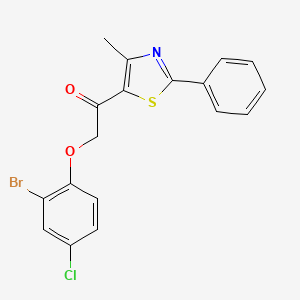
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)
![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)


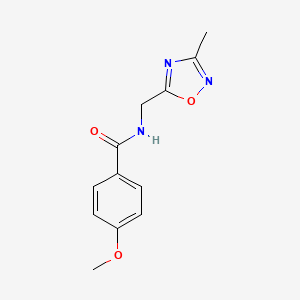
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)